1,2,3,4-Tetrafluorocyclopenta-1,3-diene
CAS No.: 90013-99-3
Cat. No.: VC19251501
Molecular Formula: C5H2F4
Molecular Weight: 138.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90013-99-3 |
|---|---|
| Molecular Formula | C5H2F4 |
| Molecular Weight | 138.06 g/mol |
| IUPAC Name | 1,2,3,4-tetrafluorocyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C5H2F4/c6-2-1-3(7)5(9)4(2)8/h1H2 |
| Standard InChI Key | TYYDGUZLRCIVTR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=C(C(=C1F)F)F)F |
Introduction
Structural Characteristics and Physical Properties
Molecular Architecture
The compound’s structure consists of a five-membered cyclopentadiene ring with conjugated double bonds at the 1,3-positions and fluorine atoms occupying all four adjacent carbon positions. This arrangement creates a planar geometry with significant electron deficiency due to fluorine’s inductive effects. The canonical SMILES representation () highlights the alternating double bonds and fluorine substitution pattern.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 90013-99-3 |
| Molecular Formula | |
| Molecular Weight | 138.06 g/mol |
| IUPAC Name | 1,2,3,4-Tetrafluorocyclopenta-1,3-diene |
| Boiling Point | Not reported |
| Density | Not reported |
| LogP (Partition Coefficient) | 2.55 (estimated) |
The absence of reported boiling and melting points in the literature suggests challenges in isolating the pure compound, likely due to its high reactivity or volatility.
Spectroscopic Features
While detailed spectral data (e.g., , , or NMR) remain unpublished, the compound’s electronic structure predicts distinct absorption bands in UV-Vis spectra, characteristic of conjugated dienes. Computational studies using density functional theory (DFT) could further elucidate its electronic properties, such as frontier molecular orbital energies, which influence reactivity in cycloaddition reactions.
Synthesis Strategies
Late-Stage Functionalization
Recent advances in transition metal-catalyzed C–H activation, such as palladium-mediated dehydrogenation of aliphatic acids , offer indirect pathways. For example, fluorinated aliphatic acids could undergo sequential dehydrogenation to yield conjugated dienes, though this remains speculative for cyclopentane derivatives.
Chemical Reactivity
Diels-Alder Reactivity
The compound’s conjugated diene system positions it as a diene partner in Diels-Alder reactions. Fluorine substituents modulate reactivity by:
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Electron-Withdrawing Effects: Lowering the energy of the diene’s π-orbitals, accelerating reactions with electron-deficient dienophiles.
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Steric Hindrance: Fluorine’s small size minimizes steric clashes, unlike bulkier substituents.
Table 2: Comparative Reactivity of Fluorinated Dienes
| Compound | Diels-Alder Rate Constant (Relative to Cyclopentadiene) |
|---|---|
| Cyclopentadiene | 1.0 (Reference) |
| 1,2,3,4-Tetrafluorocyclopenta-1,3-diene | Estimated 2.5–3.0 (Theoretical) |
| 1,3-Difluorocyclopentadiene | 1.8 |
Theoretical estimates based on Hammett substituent constants for fluorine.
Electrophilic Additions
The electron-deficient nature of the diene facilitates electrophilic attacks at the double bonds. For instance, bromination or epoxidation reactions may proceed regioselectively at the less fluorinated positions, though experimental validation is needed.
Applications in Materials Science and Organic Synthesis
Polymer Precursors
Fluorinated dienes serve as monomers for synthesizing high-performance polymers with enhanced thermal and chemical resistance. Copolymerization with tetrafluoroethylene () could yield materials with applications in aerospace or semiconductor industries.
Catalytic Transformations
Nickel-catalyzed hydroamination of 1,3-dienes suggests potential for synthesizing fluorinated allylamines. The compound’s electronic profile may favor 1,4-regioselectivity in such reactions, enabling access to chiral building blocks for pharmaceuticals.
Research Frontiers and Challenges
Stability Under Ambient Conditions
The compound’s propensity for dimerization or oxidation under atmospheric conditions remains unexplored. Stabilization strategies, such as encapsulation in host-guest complexes or storage under inert atmospheres, warrant investigation.
Biological Activity Screening
While fluorinated compounds often exhibit bioactivity, no studies have evaluated 1,2,3,4-tetrafluorocyclopenta-1,3-diene for antimicrobial or anticancer properties. In silico docking studies could prioritize experimental assays.
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